molecular formula C11H11NO B12844160 1-(3-Methyl-1H-indol-6-yl)ethan-1-one

1-(3-Methyl-1H-indol-6-yl)ethan-1-one

Cat. No.: B12844160
M. Wt: 173.21 g/mol
InChI Key: BLQWYCAKZAXZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyl-1H-indol-6-yl)ethan-1-one is a functionalized indole derivative designed for research and development, particularly in the field of medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets . This specific compound features a methyl substituent on the pyrrole ring and an acetyl group on the benzene ring, which can be utilized as key synthetic handles for further chemical elaboration into more complex, biologically active molecules. Researchers value indole derivatives for their broad therapeutic potential. Indole-based compounds have been extensively investigated as novel anti-tubercular agents, with some candidates, such as DprE1 inhibitors, advancing to clinical trials . Furthermore, indole scaffolds are prevalent in anticancer research, where they are designed to target critical oncogenic pathways, including tyrosine kinases like EGFR and VEGFR-2 . The structural motifs present in this compound are commonly found in molecules evaluated for their antimicrobial properties against a range of pathogens, including drug-resistant bacteria . The primary value of this compound lies in its role as a versatile synthetic intermediate. It serves as a key building block for the construction of diverse heterocyclic systems, such as oxadiazoles and hydrazine-carbothioamides, which are often employed to enhance potency and fine-tune pharmacokinetic properties in lead optimization campaigns . Its structure is reminiscent of various natural product alkaloids, making it a compound of interest for the synthesis of novel bioactive molecules inspired by natural precursors .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(3-methyl-1H-indol-6-yl)ethanone

InChI

InChI=1S/C11H11NO/c1-7-6-12-11-5-9(8(2)13)3-4-10(7)11/h3-6,12H,1-2H3

InChI Key

BLQWYCAKZAXZLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Using Acetyl Chloride or Acetic Anhydride

  • Reagents: 3-methylindole or 3-methyl-1H-indole as starting material, acetyl chloride or acetic anhydride as acylating agents.
  • Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
  • Conditions: Anhydrous environment, low temperature (0–5 °C) to minimize side reactions.
  • Procedure: The indole derivative is dissolved in an inert solvent (e.g., dichloromethane), cooled, and treated with the acylating agent and catalyst. The reaction progress is monitored by thin-layer chromatography (TLC).
  • Workup: Quenching with ice-cold water or dilute acid, followed by extraction and purification via recrystallization or column chromatography.

This method is widely reported for synthesizing indole acetyl derivatives with yields typically above 80% when optimized.

Base-Catalyzed Acylation in Dimethyl Sulfoxide (DMSO)

  • Reagents: Diketo compounds or acetyl derivatives with appropriate aldehydes.
  • Catalysts: Organic bases such as piperidine.
  • Conditions: Ambient temperature stirring for several hours (e.g., 5 hours).
  • Procedure: The starting indole derivative is reacted with acetylating agents in DMSO with piperidine as a base catalyst. The reaction mixture is acidified post-reaction to precipitate the product.
  • Advantages: Mild conditions, high selectivity, and good yields (up to 98%) have been reported for related indole ethanone derivatives.

Microflow Reactor Technology

  • Concept: Utilizes microflow reactors to precisely control reaction time and temperature, enabling rapid and selective acylation.
  • Advantages: Suppresses side reactions such as dimerization or oligomerization of indole derivatives.
  • Application: Although more common for (1H-indol-3-yl)methyl electrophiles, this technology can be adapted for acetylation reactions to improve yield and purity.

Detailed Reaction Conditions and Yields

Method Starting Material Acylating Agent Catalyst Solvent Temperature Reaction Time Yield (%) Notes
Friedel-Crafts Acylation 3-Methylindole Acetyl chloride AlCl₃ or FeCl₃ DCM or CHCl₃ 0–5 °C 1–3 hours 80–90 Requires anhydrous conditions
Base-Catalyzed in DMSO Diketo compound + aldehyde Acetyl derivative Piperidine DMSO Ambient (~25 °C) ~5 hours Up to 98 Mild, high selectivity
Microflow Reactor Approach 3-Methylindole derivatives Acetylating agents Various catalysts Microflow system Controlled (variable) Minutes Variable High control, suppresses side reactions

Research Findings and Spectroscopic Characterization

  • FTIR: Characteristic carbonyl stretch observed around 1690–1710 cm⁻¹ confirms the presence of the ethanone group.
  • 1H NMR: Signals corresponding to the methyl group at the 3-position and the acetyl methyl group are distinct; aromatic protons of the indole ring appear in the 6.5–8.5 ppm range.
  • 13C NMR: Carbonyl carbon resonates near 210 ppm; aromatic carbons and methyl carbons are well resolved.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular formula confirm product identity.
  • Melting Point: Typically in the range of 90–100 °C for pure compounds, depending on substitution pattern.

Notes on Optimization and Scale-Up

  • Temperature Control: Maintaining low temperatures during acylation minimizes poly-substitution and degradation.
  • Stoichiometry: Slight excess of acylating agent (1.1–1.2 equivalents) ensures complete conversion.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients yields high purity.
  • Alternative Catalysts: Use of milder Lewis acids or solid-supported catalysts can improve environmental profile.
  • Microwave-Assisted Synthesis: Reported to reduce reaction times significantly while maintaining yields.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Friedel-Crafts Acylation Lewis acid catalysis, low temp High yield, well-established Requires anhydrous conditions, corrosive catalysts
Base-Catalyzed in DMSO Mild base catalysis, ambient temp High selectivity, mild conditions Longer reaction time
Microflow Reactor Technology Precise control, rapid reaction Suppresses side reactions Requires specialized equipment

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1H-indol-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Crystal Packing

  • 1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7): Methyl at the 5-position (vs. 3-position in the target compound) results in distinct crystal packing. Single-crystal X-ray analysis reveals N–H···O hydrogen bonds between the acetyl group and adjacent indole rings, stabilizing the lattice .
  • 1-(6-Methyl-1-tosyl-1H-indol-3-yl)ethan-1-one (94g) :

    • Features a tosyl group at the 1-position and methyl at the 6-position. The bulky tosyl group likely reduces solubility in polar solvents but improves thermal stability .
    • Key Difference : Tosyl substitution introduces sulfonic acid derivatives, enabling diverse functionalization pathways absent in the target compound.

Functional Group Variations

  • This enhances binding affinity in biological targets but may reduce bioavailability . Key Difference: Bromine’s electron-withdrawing effects contrast with the electron-donating methyl group in the target compound.
  • Dimethylamino-Substituted Analog: 1-[3-(Dimethylamino)phenyl]ethan-1-one () includes a dimethylamino group, which significantly enhances solubility in polar solvents and introduces basicity (pKa ~8–9). This group also facilitates interactions with acidic biological targets . Key Difference: The dimethylamino group alters electronic properties compared to the methyl group, impacting reactivity in nucleophilic additions.

Heterocyclic Modifications

  • Thiophene/Thiazole-Containing Derivatives :
    • Compounds such as 1-(thiazol-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one () incorporate sulfur-containing heterocycles. These groups enhance π-conjugation, improving fluorescence properties useful in materials science .
    • Key Difference : Heterocycles introduce additional sites for redox reactions, unlike the purely hydrocarbon-based indole ring in the target compound.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Notable Properties Reference
1-(3-Methyl-1H-indol-6-yl)ethan-1-one 3-Me, 6-COCH3 ~189.2 Potential H-bonding via acetyl group -
1-(5-Methyl-1H-indol-6-yl)ethan-1-one 5-Me, 6-COCH3 ~189.2 N–H···O H-bonding in crystal lattice
1-(4-Bromophenyl)-2-(thiophen-2-yl)... 4-BrPh, thiophene ~450.3 Halogen bonding, high MW
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-NMe2 163.22 High solubility, basicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.